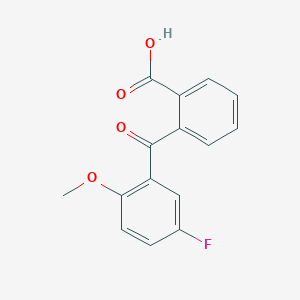

2-(3-Fluoro-6-methoxybenzoyl)benzoic acid

Description

Evolution of Research Interests in Substituted Benzoylbenzoic Acid Derivatives

The study of benzoic acid and its derivatives has a rich history, originating with its discovery in the 16th century from the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.org Early industrial preparations, such as the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), paved the way for its wider availability. newworldencyclopedia.org Initial research and applications focused on the fundamental properties of benzoic acid and its salts, notably their use as food preservatives due to their antifungal and antimicrobial capabilities. wikipedia.orgnewworldencyclopedia.orgijcrt.org

Over time, the research focus evolved from the parent molecule to its substituted derivatives. Early studies in the 20th century began to explore the synthesis and properties of various substituted benzoylbenzoic acids, often as intermediates for dyes and other organic chemicals. oup.com The latter half of the 20th century and the beginning of the 21st saw a significant shift, with research interests becoming increasingly specialized. This was driven by the demands of medicinal chemistry and materials science, where specific substitutions on an aromatic core are used to fine-tune a molecule's biological activity or physical characteristics. ijcrt.orgorgsyn.org The focus moved from simple, single substitutions to more complex, multi-substituted derivatives designed for specific purposes, such as serving as key building blocks for complex pharmaceuticals. orgsyn.orgossila.com This evolution has led directly to the contemporary interest in precisely functionalized molecules like 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid.

Significance of the Fluoro- and Methoxy- Substituted Benzoylbenzoic Acid Core in Chemical Science

The strategic placement of fluoro and methoxy (B1213986) groups on the benzoylbenzoic acid framework is of considerable interest to chemical science due to the unique and often synergistic properties these functional groups confer.

The incorporation of fluorine into organic molecules is a widely used strategy in modern medicinal chemistry. orgsyn.org The fluorine atom is small and highly electronegative, allowing it to act as a bioisostere of a hydrogen atom while profoundly altering a molecule's electronic properties. Its presence can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

The methoxy group, conversely, acts as an electron-donating group through resonance, influencing the reactivity of the aromatic rings. It is a key functional group in the synthesis of various heterocyclic compounds. For instance, 2-methoxy benzoyl chlorides are valuable precursors in the palladium-catalyzed synthesis of coumarins, a scaffold found in many natural products and pharmaceuticals. acs.org

The combination of a deactivating, electron-withdrawing fluoro group and an activating, electron-donating methoxy group on the same benzoylbenzoic acid core creates a molecule with highly tuned electronic and steric properties. This dual functionalization makes the compound an attractive and versatile building block. It provides multiple reactive handles and a predictable influence on the molecule's conformation and potential intermolecular interactions, rendering it a valuable intermediate for the synthesis of complex, high-value target molecules.

Current Gaps and Future Trajectories in Fundamental Research on this compound

Despite the clear synthetic potential of polysubstituted aromatic compounds, a notable gap in the current research landscape is the lack of extensive, publicly available data specifically for this compound. A search of chemical databases reveals a scarcity of information regarding its experimental physical properties and dedicated synthetic studies for this particular isomer. This suggests that its synthesis and characterization are not yet routine, representing an open area for fundamental research.

Based on the applications of structurally similar compounds, several future research trajectories can be envisioned:

Development of Novel Synthetic Routes: A primary focus would be the development of efficient, high-yield, and regioselective synthetic methods. Modern techniques like directed C–H bond functionalization could provide more step-economic alternatives to classical multi-step approaches, which often require pre-functionalized precursors. beilstein-journals.org

Exploration as a Synthetic Building Block: The compound's true value may lie in its utility as an intermediate. Future research should explore its application as a key building block for more complex molecules. For example, related structures like 2-fluoro-6-methylbenzoic acid are critical components in the synthesis of the approved drug Avacopan. ossila.com Investigating the reactivity of the ketone and carboxylic acid moieties in this compound could lead to the discovery of novel bioactive compounds or functional materials.

Biological and Pharmacological Screening: Given the established role of fluorinated and methoxy-containing aromatic compounds in medicine, a logical future direction is the synthesis and subsequent screening of this compound for potential biological activity. orgsyn.org Its structural motifs suggest it could be a candidate for investigation in areas such as oncology or inflammatory diseases.

Data Tables

Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is not readily available in public scientific databases. The properties listed are based on its chemical structure.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₁FO₄ |

| Molecular Weight | 274.24 g/mol |

| CAS Number | Not available |

Table 2: Comparison of Related Substituted Benzoic Acids This interactive table provides data for several related compounds to illustrate the influence of different substitution patterns.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | C₈H₇FO₂ | 124 °C |

| 2-Fluoro-6-methoxybenzoic acid | 137654-21-8 | C₈H₇FO₃ | 89-93 °C |

| 2-fluoro-3-(methoxycarbonyl)benzoic acid | Not available | C₉H₇FO₄ | Not available |

| 3-Fluoro-5-(methoxycarbonyl)benzoic acid | 660416-36-4 | C₉H₇FO₄ | Not available |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-2-methoxybenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c1-20-13-7-6-9(16)8-12(13)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXYXVNBWMAMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways for 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid

Comprehensive Retrosynthetic Analysis of 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid

A retrosynthetic analysis of this compound logically deconstructs the molecule to identify plausible starting materials. The primary disconnection point is the carbon-carbon bond of the ketone, which connects the two aromatic rings. This bond is typically formed via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnecting the bond between the carbonyl carbon and the fluoromethoxy-substituted ring suggests an acyl cation equivalent derived from a phthalic anhydride (B1165640) derivative and a nucleophilic aromatic ring. The synthons are an acylium cation on the benzoic acid portion and 2-fluoroanisole (B128887). This translates to a reaction between 3-fluorophthalic anhydride and 2-fluoroanisole. However, controlling the regioselectivity of the acylation on 2-fluoroanisole could be challenging.

Pathway B (More Plausible): A more strategic disconnection involves breaking the bond between the carbonyl carbon and the unsubstituted benzene (B151609) ring of the benzoic acid moiety. This points to a Friedel-Crafts acylation between a substituted benzoyl chloride and benzene, or more commonly, between a substituted phthalic anhydride and benzene. This approach identifies two key starting materials: 3-fluoro-6-methoxyphthalic anhydride and benzene . This pathway is generally more reliable as the substitution pattern is pre-determined on the anhydride ring, and the acylation occurs on the simple, unsubstituted benzene ring.

A further disconnection of 3-fluoro-6-methoxyphthalic anhydride would lead to simpler, more readily available precursors, though the synthesis of this specific anhydride is a key challenge in itself.

Direct Synthetic Routes and their Mechanistic Elucidation

Direct synthetic routes to this compound are dominated by well-established aromatic chemistry, with Friedel-Crafts acylation being the most prominent.

Friedel-Crafts Acylation Approaches to Benzoylbenzoic Acid Synthesis

The most direct and industrially relevant method for synthesizing 2-aroylbenzoic acids is the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride. researchgate.netwikipedia.org For the target molecule, this involves the reaction of 3-fluoro-6-methoxyphthalic anhydride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). kyushu-u.ac.jp

Mechanism:

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic. The anhydride ring opens to form a resonance-stabilized acylium ion intermediate.

Electrophilic Aromatic Substitution: The acylium ion acts as the electrophile and attacks the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization: A base (such as the [AlCl₃(OH)]⁻ complex formed from trace water) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the benzene ring and forming the carbon-carbon bond of the benzoyl group.

Workup: The reaction is quenched with water and acid to hydrolyze the aluminum-carboxylate complex, yielding the final product, this compound.

The primary challenge in this approach is the synthesis of the requisite starting material, 3-fluoro-6-methoxyphthalic anhydride, which is not a common commercial chemical. Its synthesis would likely involve a multi-step sequence starting from simpler fluorinated and methoxylated precursors. orgsyn.org

Organometallic Coupling Strategies in the Synthesis of this compound

While not as direct as Friedel-Crafts acylation for this specific class of compounds, organometallic cross-coupling reactions offer a versatile, albeit longer, alternative route to the diaryl ketone core. These methods typically involve the coupling of two different aryl fragments.

A plausible, though less common, strategy could involve a Suzuki-type coupling. For example, one could envision the coupling of a boronic acid derivative of one ring with a halide on the other. A hypothetical route could involve:

Reactant 1: 2-Formylphenylboronic acid.

Reactant 2: 1-Bromo-3-fluoro-6-methoxybenzene.

The palladium-catalyzed coupling of these two fragments would yield a diaryl aldehyde, which would then require a subsequent oxidation step to convert the aldehyde group to a carboxylic acid, thus forming the final product. This multi-step approach is generally less atom-economical and efficient than the direct Friedel-Crafts route.

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods are less conventional for the synthesis of this specific target molecule but represent emerging areas of green chemistry.

Photochemical Pathways: Benzophenone (B1666685) and its derivatives are well-known for their photochemical reactivity. researchgate.netresearchgate.net Upon absorption of UV light, benzophenone can be excited to a triplet state, which can abstract a hydrogen atom from a suitable donor. youtube.com However, a direct photochemical synthesis of this compound is not a standard or documented method. Such approaches are more commonly used for functionalizing existing benzophenone structures or in polymerization initiation rather than for the primary construction of the diaryl ketone skeleton. researchgate.netmdpi.com

Electrochemical Pathways: Electrochemical methods can be employed for the synthesis of benzophenones, often through the reduction of a suitable precursor. For instance, the electrochemical reduction of benzophenone itself in acetonitrile (B52724) can lead to the formation of a radical anion that acts as a strong base. researchgate.net While this demonstrates the electrochemical reactivity of the benzophenone core, a direct electrochemical synthesis of a complex, substituted derivative like this compound has not been extensively reported and would require significant methodological development. nih.govyoutube.com

Convergent and Divergent Synthetic Strategies

The synthesis of complex molecules can be approached through either convergent or divergent strategies.

Convergent Synthesis: A convergent approach involves synthesizing different fragments of the target molecule separately and then combining them in the final stages. nih.gov For this compound, a convergent strategy would align with the organometallic coupling methods described in section 2.2.2.

Fragment A: Synthesis of a substituted phenyl halide, such as 2-bromo-1-formylbenzene.

Fragment B: Synthesis of a substituted arylboronic acid, such as (3-fluoro-6-methoxyphenyl)boronic acid.

Coupling: These two fragments would be coupled (e.g., via Suzuki reaction) and then the formyl group oxidized to a carboxylic acid. This approach allows for flexibility in modifying each ring independently before the final coupling step.

Divergent Synthesis: A divergent strategy starts from a common intermediate that is then elaborated into a library of different, but structurally related, compounds. nih.gov Starting with the synthesized this compound as a core scaffold, one could envision several divergent pathways:

The carboxylic acid group could be converted into an ester, amide, or acyl chloride, leading to a variety of derivatives.

The ketone could be reduced to a secondary alcohol.

Further electrophilic aromatic substitution could potentially be directed to the unsubstituted phenyl ring, although the existing deactivating groups would make this challenging.

Catalytic Enhancements in the Synthesis of this compound

Catalysis is central to the efficient synthesis of benzoylbenzoic acids, particularly in the context of Friedel-Crafts acylation. While stoichiometric amounts of AlCl₃ are traditionally used, modern research focuses on developing more sustainable, catalytic systems.

Lewis and Brønsted Acid Catalysis:

Iron(III) Chloride (FeCl₃): A more cost-effective and environmentally benign Lewis acid than AlCl₃, FeCl₃ has been shown to effectively catalyze Friedel-Crafts acylations. beilstein-journals.org

Ionic Liquids: Chloroaluminate ionic liquids can serve as both the solvent and the catalyst, offering advantages in terms of recyclability and reaction control. google.comgoogle.com

Superacids: Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also promote acylation reactions. orgsyn.org

The table below summarizes findings for various catalytic systems used in the Friedel-Crafts acylation of benzene with phthalic anhydride, which serves as a model reaction for the synthesis of the title compound.

| Catalyst System | Benzene Derivative | Acylating Agent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Benzene | Phthalic anhydride | 70-80 | High | google.com |

| FeCl₃·6H₂O in TAAIL | Anisole | Acetic anhydride | 60 | 94 | beilstein-journals.org |

| Hβ Zeolite (modified) | Benzene | Phthalic anhydride | Optimized | Good | researchgate.net |

| [Emim]Br-AlCl₃ | Benzene | Phthalic anhydride | Mild | 88.4 | google.com |

| Fluorine-containing acids | Benzene | Phthalic anhydride | Low | - | google.com |

| This table is interactive. Click on the headers to sort the data. |

These catalytic systems offer potential improvements over the classical stoichiometric AlCl₃ method, providing pathways with higher efficiency, better selectivity, and improved environmental profiles for the synthesis of this compound and its analogs.

Transition Metal Catalysis in C-C and C-O Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures that are otherwise difficult to access. For the synthesis of this compound, catalytic C-C and C-O bond-forming reactions provide powerful alternatives to traditional Friedel-Crafts acylation. organic-chemistry.orgnumberanalytics.comroutledge.com

Palladium-Catalyzed Carbonylative Cross-Coupling: A plausible and advanced route involves a palladium-catalyzed carbonylative cross-coupling reaction. This strategy can construct the central ketone moiety directly. For instance, a reaction could be envisioned between 2-bromo-1-fluoro-4-methoxybenzene and a suitable ortho-substituted benzoic acid derivative, such as 2-(methoxycarbonyl)phenylboronic acid, under a carbon monoxide atmosphere. Palladium catalysts, in conjunction with specialized ligands, are known to facilitate such transformations, leading to the formation of the benzophenone core. Research on palladium-catalyzed synthesis of related structures like coumarins from 2-methoxybenzoyl chlorides and alkynes highlights the utility of Pd-catalysis in forming new C-C and C-O bonds under controlled conditions. acs.org

Nickel-Catalyzed C-H Activation/Arylation: A more cutting-edge approach involves the direct functionalization of C-H bonds. Dual catalytic systems, often combining a photosensitizer like a benzophenone derivative with a nickel catalyst, can achieve direct C-H acylation or arylation. rsc.orgscispace.com A potential pathway for the target molecule could involve the nickel-catalyzed coupling of 1-fluoro-4-methoxybenzene with 2-chlorocarbonylbenzoic acid (phthaloyl chloride). This method avoids the need to pre-functionalize the fluoromethoxy-benzene ring with a leaving group. The process is initiated by a photosensitizer that activates a C-H bond on the benzene ring, generating a radical that enters a nickel catalytic cycle to couple with the acyl chloride. scispace.com Such methods are at the forefront of synthetic efficiency, directly linking two unactivated or minimally activated fragments.

| Catalytic Method | Catalyst System | Reactants | Bond Formed | Potential Advantages |

| Carbonylative Coupling | Pd(OAc)₂, Ligand | 2-bromo-1-fluoro-4-methoxybenzene + Arylboronic acid + CO | C-C (Aryl-Carbonyl) | High functional group tolerance; direct ketone synthesis. |

| C-H Acylation | Ni(II) salt, Photosensitizer | 1-fluoro-4-methoxybenzene + Phthaloyl Chloride | C-C (Aryl-Carbonyl) | High atom economy; avoids pre-functionalization. scispace.comnih.gov |

| Suzuki-Type Coupling | Pd(PPh₃)₄ | 2-formylphenylboronic acid + 2-bromo-1-fluoro-4-methoxybenzene | C-C (Aryl-Aryl) | Well-established; reliable for biaryl synthesis. |

Organocatalysis and Biocatalysis Applications

While transition metals dominate many catalytic syntheses, organocatalysis and biocatalysis are emerging as powerful, complementary strategies, often lauded for their mild reaction conditions and unique selectivity.

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. For the synthesis of this compound, an organocatalytic Friedel-Crafts reaction could be a viable, metal-free alternative. Chiral phosphoric acids or chiral secondary amines have been successfully employed to catalyze the asymmetric Friedel-Crafts alkylation of electron-rich arenes with α,β-unsaturated carbonyl compounds. acs.orgacs.org Although the target molecule is achiral, the principles of activating reactants through iminium ion formation (with amine catalysts) or hydrogen bonding (with catalysts like thioureas or phosphoric acids) could be applied to promote the key acylation step under mild conditions. beilstein-journals.org For example, a Brønsted acid organocatalyst could activate phthalic anhydride or a derivative, facilitating its reaction with 1-fluoro-4-methoxybenzene.

Biocatalysis: Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions with high specificity and under environmentally benign conditions. While a direct enzymatic synthesis of a complex benzophenone like the target molecule is not yet established, biocatalysts could be applied to key steps. For instance, a hydrolase enzyme could be used for the selective hydrolysis of an ester precursor, such as methyl 2-(3-fluoro-6-methoxybenzoyl)benzoate, to yield the final carboxylic acid. This would occur under neutral pH and ambient temperature, avoiding harsh acidic or basic hydrolysis conditions. Furthermore, engineered enzymes, such as certain oxidases or peroxygenases, hold future potential for the regioselective synthesis of aromatic ketones. nih.gov The use of enzymes like catalase has been shown to facilitate cyclization reactions in aqueous media, demonstrating the growing potential for biocatalytic routes in synthesizing complex heterocyclic and aromatic structures. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in multi-step syntheses where waste can accumulate.

Solvent-Free and Aqueous Medium Reactions

The choice of solvent is a major contributor to the environmental impact of a chemical process. Eliminating organic solvents is a key goal of green chemistry.

Aqueous Medium Reactions: Performing organic reactions in water is highly desirable due to its low cost, non-flammability, and environmental compatibility. While reactants may have low solubility, techniques such as the use of surfactants or co-solvents can facilitate reactions. A key step in a potential synthesis of the target compound, such as the hydrolysis of a nitrile or ester precursor, can be readily performed in an aqueous basic or acidic solution. google.com Some coupling reactions and Friedel-Crafts-type reactions have also been adapted to aqueous conditions, often using water-tolerant Lewis acid catalysts.

Solvent-Free Reactions: Solvent-free synthesis represents an ideal green chemistry scenario. Mechanochemistry, particularly through ball milling, has emerged as a powerful technique for conducting reactions in the solid state. rsc.orgrsc.org In this method, mechanical energy from grinding or milling initiates chemical reactions between solid reactants, eliminating the need for any solvent. beilstein-journals.orgresearchgate.net A plausible solvent-free route to this compound could involve the ball-milling of phthalic anhydride and 1-fluoro-4-methoxybenzene with a solid acid catalyst, such as zinc oxide or a zeolite. organic-chemistry.orgrsc.org These methods not only prevent solvent waste but can also lead to shorter reaction times and different product selectivities compared to solution-phase chemistry. beilstein-journals.org

| Reaction Condition | Methodology | Potential Application in Synthesis | Green Advantage |

| Aqueous Medium | Use of water as solvent, potentially with phase-transfer catalysts. | Hydrolysis of an ester or nitrile precursor to the final carboxylic acid. | Eliminates volatile organic compounds (VOCs); improves safety. |

| Solvent-Free | Ball milling of solid reactants with a solid catalyst. researchgate.net | Friedel-Crafts acylation of 1-fluoro-4-methoxybenzene with phthalic anhydride. organic-chemistry.org | No solvent waste; potential for reduced reaction times and energy input. beilstein-journals.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product.

Traditional vs. Catalytic Routes: A classic synthesis of this compound would likely be a Friedel-Crafts acylation using phthalic anhydride, 1-fluoro-4-methoxybenzene, and a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org In this reaction, the AlCl₃ forms a complex with the product and must be quenched with water during workup, generating a large amount of aluminum hydroxide (B78521) waste. This results in a low atom economy, as the catalyst is consumed and becomes waste.

Atom Economy Comparison:

To illustrate, let's compare the atom economy of a traditional Friedel-Crafts acylation with a hypothetical ideal catalytic C-H acylation.

Route 1: Traditional Friedel-Crafts Acylation C₈H₄O₃ (Phthalic Anhydride) + C₇H₇FO (1-Fluoro-4-methoxybenzene) + AlCl₃ → [Intermediate Complex] → C₁₅H₁₁FO₄ (Product) + Al(OH)₃ + HCl (after workup) The mass of the AlCl₃ is entirely converted to waste.

Route 2: Ideal Catalytic C-H Acylation C₈H₄O₃ (Phthalic Anhydride) + C₇H₇FO (1-Fluoro-4-methoxybenzene) --(catalyst)--> C₁₅H₁₁FO₄ (Product) + H₂O In this idealized reaction, the only byproduct is water.

| Parameter | Traditional Friedel-Crafts | Ideal Catalytic C-H Acylation |

| Reactants | Phthalic Anhydride, 1-Fluoro-4-methoxybenzene, Aluminum Chloride | Phthalic Anhydride, 1-Fluoro-4-methoxybenzene |

| Byproducts | Aluminum Hydroxide, Hydrochloric Acid | Water |

| Atom Economy | Low (significant mass from the stoichiometric catalyst is lost as waste) | High (approaching 100% in the ideal case) |

| Waste Stream | Acidic aqueous waste containing aluminum salts. | Primarily water. |

By prioritizing catalytic pathways and designing reactions that minimize byproduct formation, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and efficient chemical manufacturing.

Mechanistic Organic Chemistry and Reactivity Profiles of 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions on the Core Structure

The core structure of 2-(3-fluoro-6-methoxybenzoyl)benzoic acid possesses two aromatic rings that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are dictated by the directing effects of the existing substituents on each ring.

Ring A (substituted with fluoro and methoxy (B1213986) groups):

Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho-, para-directing group. vaia.comorganicchemistrytutor.com It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the ortho and para positions. libretexts.orglumenlearning.com This makes the ring significantly more reactive towards electrophiles compared to unsubstituted benzene (B151609). libretexts.org

Fluoro Group (-F): The fluorine atom exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density inductively (-I effect), which tends to deactivate the ring. csbsju.edu However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions. csbsju.edu While traditionally considered a deactivator, in some electrophilic aromatic substitutions, fluorine can act as an activating substituent. acs.orgacs.org

The combined effect of the strongly activating methoxy group and the ortho-, para-directing fluoro group will render Ring A highly susceptible to electrophilic attack, primarily at positions ortho and para to the methoxy group.

Ring B (substituted with a benzoyl and a carboxyl group):

Benzoyl Group (-CO-Ph): The benzoyl group is a deactivating, meta-directing group. youtube.com The carbonyl carbon withdraws electron density from the aromatic ring, making it less reactive towards electrophiles.

Carboxyl Group (-COOH): Similar to the benzoyl group, the carboxyl group is a deactivating, meta-directing group. youtube.com

Consequently, Ring B is significantly deactivated towards electrophilic aromatic substitution. Any substitution on this ring would be expected to occur at the meta position relative to both the benzoyl and carboxyl groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Ring of Substitution |

| HNO₃/H₂SO₄ (Nitration) | Substitution at positions ortho/para to the methoxy group | Ring A |

| Br₂/FeBr₃ (Bromination) | Substitution at positions ortho/para to the methoxy group | Ring A |

| SO₃/H₂SO₄ (Sulfonation) | Substitution at positions ortho/para to the methoxy group | Ring A |

Nucleophilic Acyl Substitution Reactions of the Carboxyl Group

The carboxylic acid functionality of this compound is a primary site for nucleophilic acyl substitution reactions. masterorganicchemistry.combyjus.comlibretexts.org These reactions proceed through a characteristic addition-elimination mechanism. jove.com

Common transformations include:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester.

Amide Formation: Reaction with an amine, often activated by a coupling agent, will yield an amide. The reaction of o-benzoylbenzoic acid with ethylenediamine (B42938) has been shown to form an imidazoisoindolone derivative. acs.org

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride. jove.com This acid chloride can then be used to synthesize a variety of other carboxylic acid derivatives.

The reactivity of the carboxyl group can be influenced by the electronic nature of the substituents on the aromatic rings, although this effect is generally less pronounced than their influence on electrophilic aromatic substitution.

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

| Reagent | Product Type |

| Methanol/H⁺ | Methyl ester |

| Ethylamine/DCC | N-ethyl amide |

| Thionyl chloride | Acid chloride |

Reactivity of the Ketone Moiety: Carbonyl Chemistry

The ketone group in this compound is susceptible to nucleophilic attack at the carbonyl carbon. wikipedia.org However, its reactivity is generally lower than that of aldehydes due to steric hindrance and the electronic effects of the two attached aryl groups. wikipedia.org

Key reactions involving the ketone moiety include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). savemyexams.com It's important to note that LiAlH₄ will also reduce the carboxylic acid, while NaBH₄ is generally selective for the ketone in the presence of a carboxylic acid. savemyexams.comkhanacademy.org Selective reduction of the carboxylic acid in the presence of a ketone can also be achieved under specific conditions. researchgate.net

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) will form a tertiary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the ketone into an alkene.

The presence of the bulky carboxylic acid group ortho to the ketone may sterically hinder the approach of nucleophiles to the carbonyl carbon.

Influence of Fluoro and Methoxy Substituents on Reaction Selectivity and Rate

The fluoro and methoxy substituents on one of the aromatic rings play a crucial role in determining the selectivity and rate of reactions, particularly electrophilic aromatic substitution.

Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy group significantly increases the rate of electrophilic aromatic substitution on the ring to which it is attached. lumenlearning.comlibretexts.org Its ortho-, para-directing effect is dominant in determining the regioselectivity of these reactions. vaia.comorganicchemistrytutor.comlibretexts.org

In nucleophilic aromatic substitution reactions, a fluorine substituent can increase the reaction rate by stabilizing the negatively charged intermediate. acgpubs.org

Rearrangement Reactions and Fragmentations

While not extensively documented for this specific molecule, this compound could potentially undergo certain rearrangement reactions under specific conditions.

Baeyer-Villiger Oxidation: The ketone moiety could undergo oxidation with a peroxy acid (e.g., m-CPBA) to form an ester. The migratory aptitude of the substituted phenyl group versus the other phenyl group would determine the final product.

Benzilic Acid Rearrangement: While this reaction typically occurs with 1,2-diketones, analogous rearrangements can sometimes be induced under harsh basic conditions. wikipedia.orguomustansiriyah.edu.iqyoutube.com

Fragmentation in Mass Spectrometry: In a mass spectrometer, this compound would be expected to fragment in predictable ways. Common fragmentation pathways would likely involve loss of water from the carboxylic acid, loss of the methoxy group, and cleavage at the carbonyl group.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered on the ketone and carboxylic acid functionalities, as well as the aromatic rings.

Reduction:

The ketone can be reduced to a secondary alcohol. wikipedia.orgsavemyexams.com

The carboxylic acid can be reduced to a primary alcohol, typically requiring a strong reducing agent like LiAlH₄. savemyexams.comkhanacademy.org

Under forcing conditions, the aromatic rings can be hydrogenated.

The reduction of benzophenone (B1666685) itself is known to proceed in two one-electron steps to form a radical anion and then a dianion. researchgate.net The presence of electron-donating groups like methoxy can affect the reduction potential. researchgate.net

Oxidation:

The aromatic rings are generally resistant to oxidation due to their aromaticity. However, under harsh conditions, they can be degraded.

The secondary alcohol formed from the reduction of the ketone can be oxidized back to the ketone.

The electrochemical behavior of substituted benzophenones has been studied, and the redox potentials are influenced by the electronic nature of the substituents. researchgate.net

Advanced Structural Elucidation Techniques for 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of structural information.

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. The presence of electron-withdrawing groups (fluorine, carbonyl, carboxylic acid) and an electron-donating group (methoxy) in this compound results in a wide dispersion of signals in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the acidic proton of the carboxylic acid. The aromatic region will be complex due to the presence of two substituted benzene (B151609) rings. Based on data from related substituted benzoic acids and benzophenones, the expected chemical shifts can be predicted. rsc.orgrsc.orgdocbrown.info The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl and carboxylic acid carbons are expected at the downfield end of the spectrum (160-200 ppm). The carbon atoms attached to the fluorine and oxygen atoms will also show characteristic shifts. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹Jcf). Data from analogous compounds such as 2-fluoro-4-(methoxycarbonyl)benzoic acid can be used to estimate these shifts and couplings. nih.govhmdb.cadocbrown.info

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple yet informative experiment for fluorinated compounds. It is expected to show a single resonance for the fluorine atom on the benzoyl ring. The chemical shift and coupling to neighboring protons will confirm its position.

Predicted NMR Data Tables:

The following data is predictive and based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4' | 7.50 - 7.70 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 9.0, J(H,H) ≈ 2.0 |

| H-5' | 7.20 - 7.40 | t | J(H,H) ≈ 8.0 |

| H-2' | 7.00 - 7.20 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 2.5 |

| H-3 to H-6 | 7.30 - 8.20 | m | - |

| -OCH₃ | 3.80 - 4.00 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C=O (benzoyl) | 190 - 195 | - |

| COOH | 165 - 170 | - |

| C-3' (C-F) | 158 - 162 | ¹Jcf ≈ 250 Hz |

| C-6' (C-O) | 155 - 160 | ²Jcf ≈ 25 Hz |

| Aromatic C | 110 - 140 | Variable |

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning the complex spectra of molecules like this compound. researchgate.netyoutube.comugm.ac.id

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the two aromatic rings, allowing for the assignment of adjacent protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a definitive link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for this molecule as it shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the two aromatic rings via the benzoyl carbonyl group. For example, correlations from the protons on one ring to the carbonyl carbon would confirm the benzoyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in determining the preferred conformation of the molecule, for instance, by observing NOEs between the methoxy protons and nearby aromatic protons.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns.

HRMS is essential for confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four decimal places), the exact mass can be determined. This allows for the calculation of the molecular formula (C₁₅H₁₁FO₄), distinguishing it from other potential isobaric compounds. For example, LC-APCI-MS analysis of a related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, provided its exact mass, confirming its elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a protonated/deprotonated version) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, key predicted fragmentation pathways would include:

Loss of water (-18 Da) from the carboxylic acid group.

Loss of a methoxy radical (-31 Da) from the methoxy group.

Cleavage of the benzoyl linkage , leading to the formation of ions corresponding to the fluoro-methoxybenzoyl cation and the benzoic acid radical cation (or their neutral loss equivalents). The mass spectra of related fluorinated benzoic acids can provide insight into these fragmentation patterns. nist.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Identity of Fragment |

|---|---|

| 274 | [M]⁺ |

| 256 | [M - H₂O]⁺ |

| 243 | [M - OCH₃]⁺ |

| 153 | [F(OCH₃)C₆H₃CO]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several strong absorption bands. docbrown.inforesearchgate.net

A very broad O-H stretch from the carboxylic acid dimer will be prominent in the 2500-3300 cm⁻¹ region.

Two distinct C=O stretching vibrations are expected: one for the carboxylic acid (around 1700-1720 cm⁻¹) and one for the benzoyl ketone (around 1660-1680 cm⁻¹).

A C-O stretching band for the methoxy group and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region.

A C-F stretching vibration is expected in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The aromatic C=C stretching vibrations will give strong signals in the 1400-1600 cm⁻¹ region.

The C=O stretching vibrations will also be visible, though typically weaker than in the IR spectrum.

Raman spectroscopy can be a useful tool for studying polymorphism in crystalline solids. chemicalbook.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (carboxylic acid) | 2500 - 3300 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| C=O stretch (carboxylic acid) | 1700 - 1720 | IR, Raman |

| C=O stretch (benzoyl) | 1660 - 1680 | IR, Raman |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |

| C-O stretch | 1200 - 1300 | IR |

Characteristic Functional Group Frequencies

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. For carboxylic acids, these spectra are often complex due to strong hydrogen bonding. spectroscopyonline.com The principal vibrational frequencies are crucial for structural confirmation.

The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the 3300–2500 cm⁻¹ region, a characteristic feature resulting from strong intermolecular hydrogen bonding that forms dimeric structures. spectroscopyonline.comdocbrown.info Overlapping this broad envelope are the aromatic and aliphatic C-H stretching vibrations, which are expected around 3100-3000 cm⁻¹.

The carbonyl (C=O) stretching vibrations are particularly informative. The molecule possesses two distinct carbonyl groups: one from the ketone and one from the carboxylic acid. The ketonic C=O stretch is anticipated in the 1680-1660 cm⁻¹ range, while the carboxylic acid C=O stretch, influenced by conjugation and hydrogen bonding, typically appears between 1710 and 1680 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic Infrared Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very broad, indicative of hydrogen-bonded dimers. spectroscopyonline.com |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Sharp peaks, may overlap with O-H band. docbrown.info |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Position influenced by conjugation and dimerization. spectroscopyonline.com |

| Ketone | C=O Stretch | 1680 - 1660 | Aryl ketone stretch. |

| Ether (Methoxy) | C-O Stretch | 1275 - 1200 | Asymmetric stretch. |

| Fluoroaromatic | C-F Stretch | 1250 - 1020 | Strong absorption. |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Coupled with O-H in-plane bending. spectroscopyonline.com |

Conformational Analysis through Vibrational Modes

The rotational freedom around the C-C single bonds connecting the benzoyl group to the benzoic acid moiety, as well as the C-O bond of the methoxy group, allows for the existence of multiple conformers. These different spatial arrangements (conformational isomers) can be investigated through vibrational analysis, as specific vibrational modes are sensitive to the molecule's geometry. mdpi.commdpi.com

For substituted benzoic acids, the orientation of the carboxylic group relative to the benzene ring can lead to different conformers (e.g., cis and trans), which may have distinct vibrational signatures. mdpi.com In this compound, the dihedral angles between the two aromatic rings and the orientation of the methoxy group are key conformational parameters. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the structures and vibrational frequencies of the most stable conformers. researchgate.net

Experimental techniques like matrix isolation spectroscopy can trap individual conformers at cryogenic temperatures, allowing their distinct IR spectra to be measured. mdpi.com The frequencies of the O-H and C=O vibrational modes are particularly sensitive to intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the nearby ketonic oxygen or fluorine atom, which would stabilize certain conformations and result in noticeable shifts in their corresponding absorption bands.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice.

Crystal Structure Determination and Unit Cell Parameters

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-fluoro-4-(methoxycarbonyl)benzoic acid, provides insight into the likely crystal system and unit cell characteristics. nih.gov Benzoic acid and its derivatives commonly crystallize in monoclinic or triclinic systems. nih.govresearchgate.net

For instance, the related compound 2-fluoro-4-(methoxycarbonyl)benzoic acid crystallizes in the triclinic space group P-1. nih.gov The unit cell is the fundamental repeating unit of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the number of molecules per unit cell (Z), are determined with high precision from X-ray diffraction experiments.

Table 2: Representative Unit Cell Parameters for a Structurally Similar Fluorinated Benzoic Acid Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 7.536 (7) | nih.gov |

| b (Å) | 7.591 (7) | nih.gov |

| c (Å) | 8.523 (8) | nih.gov |

| α (°) | 99.480 (14) | nih.gov |

| β (°) | 108.748 (13) | nih.gov |

| γ (°) | 99.240 (14) | nih.gov |

| Volume (ų) | 443.3 (7) | nih.gov |

| Z | 2 | nih.gov |

Note: Data is for 2-fluoro-4-(methoxycarbonyl)benzoic acid, presented as a representative example.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The most common and stable packing motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.netresearchgate.net This robust R²₂(8) ring motif significantly influences the physical properties of the crystal.

Polymorphism Studies and Solid-State Conformations

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. rsc.org These different forms, or polymorphs, can arise from variations in molecular packing (packing polymorphism) or from different molecular conformations being present in the solid state (conformational polymorphism). mdpi.com Benzoic acid derivatives are known to exhibit polymorphism, which can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. mdpi.comnih.gov

For this compound, different polymorphs could potentially arise from different arrangements of the hydrogen-bonded dimers or from the molecule adopting different stable conformations in the crystal. For example, the dihedral angle between the two phenyl rings could vary between polymorphs. Each polymorph would have a unique set of unit cell parameters and a distinct crystal packing arrangement, leading to different physical properties. The identification and characterization of potential polymorphs are critical in materials science and pharmaceutical development.

Computational Chemistry and Theoretical Investigations of 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. These theoretical methods offer profound insights into the geometry, stability, and reactivity of 2-(3-Fluoro-6-methoxybenzoyl)benzoic acid at an atomic resolution.

Density Functional Theory (DFT) stands as a robust computational method for investigating the electronic structure of complex systems. It is a prevalent technique for optimizing molecular geometries and minimizing their energy. For this compound, DFT calculations, typically employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are utilized to ascertain the most stable three-dimensional conformation of the molecule. mdpi.comnih.gov This optimization process involves locating the point on the potential energy surface where the net forces on each atom are negligible, which corresponds to the molecule's equilibrium geometry. This optimized structure is foundational for all subsequent computational analyses.

The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. For example, in analogous benzoic acid derivatives, the relative orientation of the carboxylic acid group to the benzene (B151609) ring is a pivotal parameter determined through geometry optimization. mdpi.comnih.gov In the case of this compound, the dihedral angles between the two aromatic rings and the spatial arrangement of the methoxy (B1213986) and fluoro substituents are of significant interest.

To illustrate the typical output from such a calculation, a hypothetical data table of selected optimized geometric parameters for the lowest energy conformer of this compound is provided.

Hypothetical Optimized Geometric Parameters

| Parameter | Value |

|---|---|

| C=O (carbonyl) bond length | 1.21 Å |

| C-O (hydroxyl) bond length | 1.35 Å |

| O-H (hydroxyl) bond length | 0.97 Å |

| C-F bond length | 1.36 Å |

| C-O (methoxy) bond length | 1.37 Å |

| Dihedral angle (ring 1 - C=O - ring 2) | 65° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) constitute the frontier molecular orbitals. The energy of the HOMO is indicative of the molecule's electron-donating capability, whereas the LUMO energy reflects its electron-accepting propensity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial determinant of a molecule's chemical reactivity, kinetic stability, and electronic transport characteristics. nih.govresearchgate.netnih.gov A narrower HOMO-LUMO gap generally signifies higher reactivity.

For this compound, the HOMO is anticipated to be predominantly localized on the electron-rich, methoxy-substituted benzoyl ring. Conversely, the LUMO is likely to be distributed across the electron-withdrawing, carboxylic acid-bearing benzoic acid ring. The presence of the electronegative fluorine atom will also modulate these orbital energies. The energies and spatial distributions of these orbitals can be precisely calculated using DFT.

A hypothetical table summarizing the HOMO-LUMO energies and related quantum chemical descriptors is presented below.

Hypothetical Frontier Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) ≈ -EHOMO | 6.5 |

| Electron Affinity (A) ≈ -ELUMO | 1.8 |

The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool for understanding a molecule's charge distribution and for predicting its reactivity towards electrophilic and nucleophilic agents. nih.govresearchgate.net The MEP is mapped onto the molecule's electron density surface, where different colors signify varying electrostatic potential values. Typically, red areas denote negative potential (electron-rich regions prone to electrophilic attack), while blue areas indicate positive potential (electron-poor regions susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to exhibit the most negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and also near the fluorine atom. The hydrogen atom of the carboxylic acid would represent a region of high positive potential. This analysis is crucial for understanding non-covalent interactions, particularly hydrogen bonding. researchgate.net

Conformational Analysis using Molecular Mechanics and Dynamics

The inherent flexibility of this compound, especially the rotational freedom around the C-C bond linking the two aromatic rings and the C-O bond of the methoxy group, results in the existence of multiple conformers. Conformational analysis is aimed at identifying these stable conformers and quantifying the energy barriers that separate them.

A hypothetical energy profile for the rotation of the benzoyl group is outlined in the table below.

Hypothetical Rotational Energy Profile

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Note |

|---|---|---|

| 0 | 5.0 | Eclipsed conformation (Transition State) |

| 65 | 0.0 | Lowest energy conformer |

| 180 | 6.2 | Eclipsed conformation (Transition State) |

| 295 | 0.0 | Lowest energy conformer (symmetrical) |

Molecular Dynamics (MD) simulations are employed to investigate the time-dependent behavior of a molecule. By numerically solving Newton's equations of motion for the constituent atoms, MD simulations can offer a dynamic perspective on how the molecule behaves in diverse environments, such as in a vacuum, in a solvent like water, or within a biological milieu.

For this compound, MD simulations can be used to explore its conformational landscape in an aqueous solution. These simulations would illustrate the temporal evolution of the molecule's conformation and its interactions with surrounding water molecules via hydrogen bonds. This approach provides a more realistic depiction of the molecule's behavior than static, in-vacuo calculations. The stability of potential intramolecular hydrogen bonds and the flexibility of the benzoyl group can be dynamically assessed under these simulated physiological conditions.

Spectroscopic Parameter Prediction using Computational Models

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational models, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus.

For this compound, theoretical calculations would predict the chemical shifts for each of its unique proton and carbon atoms. These theoretical values, when compared with experimental data, can confirm the assigned structure. For instance, studies on similar substituted benzoic acids have shown a good correlation between calculated and experimental NMR data. researchgate.net The accuracy of these predictions is often improved by using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p), and by considering solvent effects through models like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. The exact values would be obtained from specific computational software output.

Table 1: Illustrative Theoretical NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and would need to be calculated using quantum chemistry software.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 168.0 - 172.0 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55.0 - 58.0 |

| Aromatic Protons | 6.8 - 8.2 | - |

| Aromatic Carbons | - | 110.0 - 160.0 |

| Carbonyl Carbon (-C=O) | - | 190.0 - 195.0 |

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be computed, providing further structural information about the connectivity of atoms.

Computational methods are also employed to predict vibrational spectra (infrared and Raman). arxiv.orgchimia.chnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal vibrational modes, their frequencies, and their intensities can be obtained. mdpi.com These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic functional group vibrations and to obtain a more complete assignment of the observed bands. docbrown.infospectroscopyonline.com

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid (typically broad and in the 2500-3300 cm⁻¹ region), the C=O stretches of the carboxylic acid and ketone groups (around 1680-1710 cm⁻¹ and 1650-1680 cm⁻¹ respectively), C-O stretches, and aromatic C-H and C=C vibrations. spectroscopyonline.com The presence of the fluorine atom would also influence the vibrational frequencies. Theoretical calculations can help to disentangle complex spectral regions where multiple vibrational modes overlap. To improve the agreement with experimental data, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. mdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes and would need to be calculated and scaled.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Ketone | C=O stretch | ~1670 |

| Methoxy | C-H stretch | 2850 - 2960 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic Ring | C-H out-of-plane bend | 750 - 900 |

| C-F Bond | C-F stretch | 1000 - 1400 |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can elucidate the reaction pathways.

For example, the synthesis of benzoylbenzoic acids can occur through Friedel-Crafts acylation. acs.org Computational modeling could be used to study the mechanism of this reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This provides a detailed picture of the reaction energy profile and can help in understanding the factors that control the reaction rate and selectivity. For instance, a study on the formation of anthraquinone (B42736) from o-benzoylbenzoic acid has provided mechanistic insights. acs.org Similarly, the degradation pathways of benzoic acid derivatives by atmospheric radicals have been investigated using computational methods. nih.gov

Transition state theory combined with computational chemistry allows for the calculation of reaction rate constants, which can then be compared with experimental kinetic data. The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Virtual Screening and Ligand-Based Design Principles for Analogues

Computational methods are extensively used in drug discovery and materials science for virtual screening and the design of new molecules with desired properties. Starting from a lead compound like this compound, analogues can be designed and their properties predicted in silico.

Virtual screening involves the computational assessment of large libraries of compounds to identify those that are likely to bind to a specific biological target. While no specific virtual screening studies for this compound were found, the general principles are applicable. For instance, if this compound were identified as a hit in a high-throughput screen, computational docking could be used to predict its binding mode to the target protein.

Ligand-based drug design principles can also be applied. This involves creating a pharmacophore model based on the structural features of this compound that are essential for its activity. This model can then be used to search for other molecules that share these features. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of analogues to develop a mathematical model that relates the chemical structure to the biological activity. This model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. DFT-based descriptors such as HOMO-LUMO energies, electrostatic potential, and various reactivity indices can be used to build these QSAR models. researchgate.netnih.gov

Design, Synthesis, and Structure Activity Relationship Sar Studies of Analogues and Derivatives of 2 3 Fluoro 6 Methoxybenzoyl Benzoic Acid

Rational Design Principles for Novel Derivatives

The rational design of novel derivatives of 2-(3-fluoro-6-methoxybenzoyl)benzoic acid is guided by established medicinal chemistry strategies aimed at optimizing properties such as potency, selectivity, and pharmacokinetic profiles. For the benzophenone (B1666685) scaffold, which is central to the target molecule, modifications on the aryl rings are a primary focus. mdpi.com The design process for new analogues would systematically explore the impact of altering the substitution pattern on both the benzoic acid ring (A-ring) and the fluoro-methoxy substituted phenyl ring (B-ring).

Bioisosteric Replacements on the Aromatic Rings

Bioisosteric replacement is a key strategy in drug design where an atom or group is exchanged for another with similar physical or chemical properties to enhance desired biological or physical characteristics while minimizing undesirable ones. cymitquimica.com For the parent structure, this compound, bioisosteric modifications can be envisioned on both aromatic rings.

Fluorine and Methoxy (B1213986) Group Replacements: The fluorine atom at the 3-position of the B-ring is a small, highly electronegative group that can influence local electronic properties and metabolic stability. Potential bioisosteres for fluorine include other halogens (Cl, Br) or small groups like a hydroxyl (-OH) or cyano (-CN) group. The methoxy group at the 6-position is a hydrogen bond acceptor and can impact conformation and solubility. It could be replaced with other alkoxy groups (e.g., ethoxy), a hydroxyl group (after demethylation), or a metabolically more stable trifluoromethoxy (-OCF₃) group.

Aromatic Ring Bioisosteres: The phenyl rings themselves can be replaced with heterocyclic rings such as pyridine (B92270), thiophene, or pyrazole (B372694) to introduce new hydrogen bonding opportunities, alter polarity, and improve pharmacokinetic properties. For example, replacing the phenyl ring with a pyridine ring is a common tactic to enhance solubility and introduce a basic nitrogen atom for potential salt formation. cdnsciencepub.com

Modification of the Carboxyl and Ketone Linkers

The carboxylic acid and ketone groups are critical functional moieties that serve as linkers and key interaction points with biological targets.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key pharmacophore, but it can lead to poor cell permeability and rapid metabolism. A variety of acidic and non-acidic bioisosteres can be employed. scialert.net

| Bioisostere Type | Example(s) | Potential Advantage |

| Acidic | Tetrazole, Acylsulfonamide | Improved metabolic stability, similar pKa |

| Non-Acidic | Hydroxamic acid, Oxime | Can maintain key interactions while altering physicochemical properties |

Ketone Linker Modification: The benzophenone ketone linker dictates the relative orientation of the two aromatic rings. This linker can be modified to alter the compound's three-dimensional shape and flexibility. Replacing the ketone with a methylene (B1212753) bridge (-CH₂-) would increase flexibility, while incorporating it into a rigid heterocyclic system could lock the molecule into a specific conformation.

Synthetic Strategies for Structurally Diverse Analogues

The synthesis of this compound and its derivatives generally follows established routes for creating substituted benzoylbenzoic acids. The primary method is the Friedel-Crafts acylation, where a substituted phthalic anhydride (B1165640) reacts with a substituted benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. atlantis-press.com

For the parent compound, this would involve the reaction of phthalic anhydride with 2-fluoro-5-methoxy-toluene, followed by oxidation of the methyl group, or more directly, the acylation of 1-fluoro-4-methoxybenzene with phthalic anhydride. However, this can lead to isomeric mixtures. A more controlled synthesis involves the reaction of a substituted phthalic anhydride with an appropriate aromatic compound. nih.gov

A versatile method for generating diverse analogues involves the self-condensation of lithiated bromobenzoic acids at low temperatures, which can produce various o-, m-, and p-benzoylbenzoic acids in good yields. researchgate.net Another approach involves the reaction of 3,3-diphenylphthalides with a lower alkanoic acid and water to yield the desired 2-benzoylbenzoic acid derivatives. nih.gov The synthesis of a wide array of analogues is crucial for exploring the structure-activity relationships.

Conformational Diversity and its Impact on Mechanistic Interactions

The three-dimensional shape (conformation) of benzophenone derivatives is a critical determinant of their biological activity. The central carbonyl group is not coplanar with the two phenyl rings due to steric hindrance. The degree of twist, defined by the dihedral angles between the rings and the carbonyl group, influences how the molecule fits into a target binding site.

In unsubstituted benzophenone, the phenyl rings are twisted out of the plane of the carbonyl group. researchgate.netnih.gov For substituted benzophenones, the specific nature and position of the substituents significantly affect these dihedral angles. For instance, studies on various substituted benzophenones have shown that the twist angle can range from as low as 37.85° to as high as 83.72°. researchgate.netnih.gov Ortho-substituents, in particular, have a profound impact on the conformation. cdnsciencepub.comresearchgate.net

In this compound, the ortho-carboxyl group on the A-ring and the ortho-methoxy group on the B-ring would induce significant steric strain, forcing the rings into a highly twisted conformation. This fixed conformation reduces the molecule's flexibility, which can be entropically favorable for binding to a biological target. The specific dihedral angles would determine the spatial orientation of the fluoro and methoxy substituents, directly impacting their ability to form interactions such as hydrogen bonds or halogen bonds with a receptor. Computational modeling and X-ray crystallography of analogues are essential tools to determine these conformational preferences. cdnsciencepub.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogues of this compound, QSAR models could be developed to predict the activity of new, unsynthesized compounds and to understand the key structural features driving activity.

Statistical Modeling of Structural Descriptors versus Biological Activities

A typical QSAR study on benzophenone or benzoylbenzoic acid derivatives involves calculating a range of molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. atlantis-press.comdergipark.org.tr

Key descriptors that would be relevant for this class of compounds include:

| Descriptor Class | Specific Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Describes the molecule's ability to participate in electrostatic interactions. The electronegative fluorine and oxygen atoms would be key contributors. |

| Steric | Molar refractivity (MR), Molecular weight, van der Waals volume | Relates to the size and shape of the molecule and how well it fits into a binding pocket. nih.gov |

| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the compound, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in a target protein. nih.gov |

| Topological | Connectivity indices, Shape indices | Numerically describes the atomic connectivity and overall shape of the molecule. |

A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) would be particularly insightful. semanticscholar.org In a CoMFA study, aligned structures of the analogues are placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. The resulting model generates contour maps that visualize regions where, for example, bulky groups or positive electrostatic potential increase or decrease biological activity. For this compound derivatives, these maps could highlight the optimal properties for substituents on both aromatic rings. semanticscholar.org

Pharmacophore Modeling for Mechanistic Hypotheses

The elucidation of a compound's mechanism of action is a cornerstone of drug discovery and development. For novel agents such as this compound and its derivatives, where the precise biological target may not be fully characterized, pharmacophore modeling serves as a powerful computational tool. This approach allows for the generation of mechanistic hypotheses by identifying the key three-dimensional arrangement of chemical features essential for biological activity. These models are constructed based on the structural attributes of active analogues and can guide the rational design of more potent and selective compounds.

Pharmacophore models are typically defined by a collection of features, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive or negative ionizable features. frontiersin.org The spatial relationship between these features is critical for molecular recognition at a biological target. For the chemical class to which this compound belongs, insights can be drawn from pharmacophore and Quantitative Structure-Activity Relationship (QSAR) studies on structurally related benzophenone and anthranilic acid derivatives.

Hypothetical Pharmacophore Model for this compound Analogues

In the absence of specific pharmacophore studies for this compound, a hypothetical model can be proposed based on the analysis of its constituent chemical moieties and data from related structures. The core benzophenone structure, the benzoic acid portion, and the specific substitutions (fluoro and methoxy groups) all contribute to the potential pharmacophoric features.

A plausible pharmacophore model for this class of compounds would likely include:

An aromatic ring feature corresponding to one or both of the phenyl rings of the benzophenone scaffold.

A hydrogen bond acceptor feature associated with the carbonyl group of the benzophenone and/or the methoxy group.

A hydrogen bond donor and/or negative ionizable feature represented by the carboxylic acid group on the benzoic acid ring. This group is crucial for forming key interactions with biological targets.

A hydrophobic/aromatic feature associated with the fluoro-substituted phenyl ring. The fluorine atom can also participate in specific interactions, such as hydrogen bonding or electrostatic interactions.

The spatial arrangement of these features would be critical for defining the molecule's interaction with a putative binding site.

Insights from 3D-QSAR Studies on Related Scaffolds

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into the impact of steric, electrostatic, hydrophobic, and hydrogen-bonding fields on biological activity. nih.govfrontiersin.org These studies generate contour maps that visualize regions where certain physicochemical properties are favorable or unfavorable for activity.

For instance, in studies of other bioactive benzophenone derivatives, CoMFA and CoMSIA analyses have often highlighted the importance of:

Steric bulk: The size and shape of substituents on the phenyl rings can significantly influence binding affinity. Contour maps may indicate regions where bulky groups enhance activity (suggesting a large binding pocket) or diminish it (indicating steric hindrance). nih.gov

Electrostatic properties: The distribution of electron density is critical. Electron-withdrawing groups (like fluorine) or electron-donating groups (like methoxy) can modulate the electrostatic potential of the molecule, affecting its interaction with polar residues in a binding site. nih.gov

Hydrophobicity: The lipophilicity of the molecule plays a role in its ability to interact with hydrophobic pockets in a target protein. QSAR studies on benzoylaminobenzoic acid derivatives have shown that increased hydrophobicity can correlate with increased inhibitory activity. nih.gov

Based on these principles, mechanistic hypotheses for this compound and its analogues can be formulated. The fluoro and methoxy substituents likely modulate the electronic and steric properties of the benzoyl ring, influencing its orientation and interaction within a target's binding cleft. The carboxylic acid is a prime candidate for forming a salt bridge or strong hydrogen bonds with basic residues like arginine or lysine.